molecular formula C15H21NO2S B13462658 N-cycloheptyl-2-phenylethene-1-sulfonamide

N-cycloheptyl-2-phenylethene-1-sulfonamide

Katalognummer: B13462658
Molekulargewicht: 279.4 g/mol
InChI-Schlüssel: JVXRWUDXLWDMID-OUKQBFOZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cycloheptyl-2-phenylethene-1-sulfonamide is an organosulfur compound with the molecular formula C15H21NO2S. It is characterized by the presence of a sulfonamide group attached to a phenylethene moiety, which is further substituted with a cycloheptyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-phenylethene-1-sulfonamide typically involves the reaction of a sulfonyl chloride with an amine. One common method is the reaction of 2-phenylethene-1-sulfonyl chloride with cycloheptylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-cycloheptyl-2-phenylethene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-cycloheptyl-2-phenylethene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of N-cycloheptyl-2-phenylethene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenylethene moiety may also interact with hydrophobic pockets within proteins, enhancing the compound’s binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a cycloheptyl group and a phenylethene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C15H21NO2S

Molekulargewicht

279.4 g/mol

IUPAC-Name

(E)-N-cycloheptyl-2-phenylethenesulfonamide

InChI

InChI=1S/C15H21NO2S/c17-19(18,13-12-14-8-4-3-5-9-14)16-15-10-6-1-2-7-11-15/h3-5,8-9,12-13,15-16H,1-2,6-7,10-11H2/b13-12+

InChI-Schlüssel

JVXRWUDXLWDMID-OUKQBFOZSA-N

Isomerische SMILES

C1CCCC(CC1)NS(=O)(=O)/C=C/C2=CC=CC=C2

Kanonische SMILES

C1CCCC(CC1)NS(=O)(=O)C=CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.